7-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

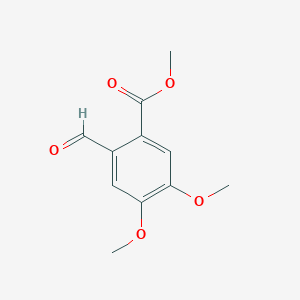

7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C12H15Br . It has an average mass of 239.152 Da and a monoisotopic mass of 238.035706 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .科学的研究の応用

Brominated Flame Retardants in the Environment

Brominated flame retardants (BFRs), including novel brominated compounds, have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food. These studies emphasize the increasing application of NBFRs and the consequent need for research on their environmental fate and toxicity. Significant gaps in knowledge about the occurrence and impact of many such compounds highlight the urgent need for further research, including optimized analytical methods and studies on their indoor environments and potential leaching (Zuiderveen et al., 2020).

Environmental Fate and Toxicity of Brominated Compounds

The environmental fate, exposure, and toxicity of brominated compounds like Tetrabromobisphenol A (TBBPA) are of significant concern. These compounds are pervasive environmental contaminants found in both abiotic and biotic matrices. Recent studies have raised concerns over the potentially harmful implications of exposure to such compounds in humans and wildlife. There's a recognized need for detailed investigations to track human exposure, particularly in production and e-waste recycling areas, to safeguard both the environment and human health (Sharma et al., 2022).

Regioselectivity in Bromination Reactions

The regioselectivity of bromination in unsymmetrical dimethylpyridines, a study relevant to understanding the chemical behavior of similar brominated compounds, shows that the presence of nitrogen in the ring inductively deactivates it towards bromination. This research provides insights into the mechanisms of bromination and the effects of structural variations on regioselectivity, which could be relevant to the synthesis and applications of 7-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene (Thapa et al., 2014).

特性

| { "Design of the Synthesis Pathway": "The synthesis of 7-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "1,2,3,4-tetrahydronaphthalene", "Bromine", "Methylmagnesium bromide", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Sodium bicarbonate", "Magnesium", "Iodine" ], "Reaction": [ "Step 1: Bromination of 1,2,3,4-tetrahydronaphthalene with bromine in the presence of a catalyst such as iron or aluminum chloride to yield 7-bromo-1,2,3,4-tetrahydronaphthalene.", "Step 2: Alkylation of the brominated product with methylmagnesium bromide in diethyl ether to form 7-bromo-1-methyl-1,2,3,4-tetrahydronaphthalene.", "Step 3: Oxidation of the methyl group using sodium hydroxide and hydrogen peroxide to yield 7-bromo-1-carboxylic acid-1,2,3,4-tetrahydronaphthalene.", "Step 4: Reduction of the carboxylic acid group using hydrogen and a palladium catalyst to form 7-bromo-1-alcohol-1,2,3,4-tetrahydronaphthalene.", "Step 5: Conversion of the alcohol group to a bromide using hydrobromic acid.", "Step 6: Alkylation of the brominated product with methylmagnesium bromide in diethyl ether to form 7-bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene.", "Step 7: Purification of the final product using sodium sulfate and sodium bicarbonate to remove impurities." ] } | |

| 98453-58-8 | |

分子式 |

C12H15Br |

分子量 |

239.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。